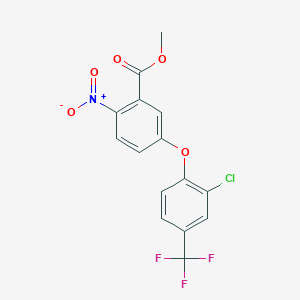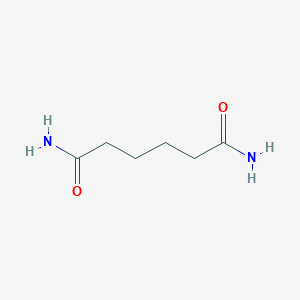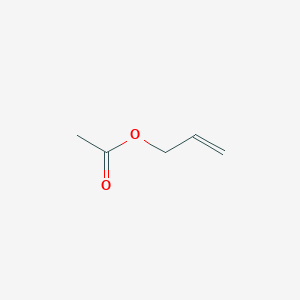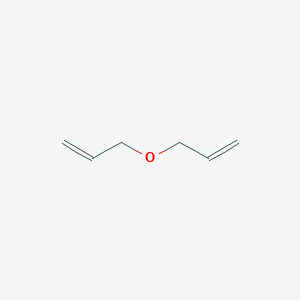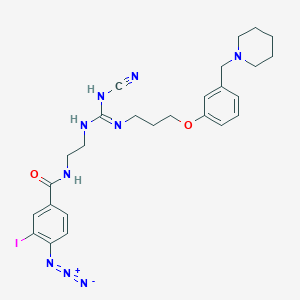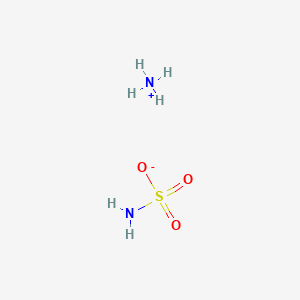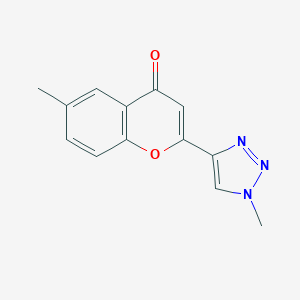
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-, also known as coumarin-triazole hybrid compound, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- is not fully understood. However, studies have suggested that the compound exerts its biological activity by interacting with various targets such as enzymes, receptors, and DNA. The triazole moiety in the compound is believed to play a crucial role in its biological activity by forming hydrogen bonds with the target molecules.
生化和生理效应
The biochemical and physiological effects of the 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound have been extensively studied. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. It has also exhibited potent antimicrobial and antiviral activities by disrupting the membrane integrity of the microorganisms. The compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has shown anticoagulant activity by inhibiting the activity of thrombin.
实验室实验的优点和局限性
The 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yields. The compound is stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and characterization. The compound is also sensitive to light and requires protection from light during storage and handling.
未来方向
The 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound has several potential future directions. The compound can be further modified to improve its biological activity and selectivity. The compound can also be conjugated with other molecules to enhance its targeting ability. The compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. The compound can also be investigated for its potential use in other scientific research applications such as imaging and diagnostics.
Conclusion:
In conclusion, 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- is a novel 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound that has shown promising results in various scientific research applications. The compound has been synthesized using various methods and has exhibited potent biological activity. The compound has several advantages for lab experiments but also has some limitations. The compound has several potential future directions and can be further investigated for its potential use in various scientific research applications.
合成方法
The synthesis of 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- involves the reaction between coumarin and 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an inert solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
The 4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)-azole hybrid compound has shown promising results in various scientific research applications such as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticoagulant activities. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
属性
CAS 编号 |
131924-47-5 |
|---|---|
产品名称 |
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- |
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
6-methyl-2-(1-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H11N3O2/c1-8-3-4-12-9(5-8)11(17)6-13(18-12)10-7-16(2)15-14-10/h3-7H,1-2H3 |
InChI 键 |
SYIMKIJSJZYNES-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CN(N=N3)C |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CN(N=N3)C |
其他 CAS 编号 |
131924-47-5 |
同义词 |
4H-1-Benzopyran-4-one, 6-methyl-2-(1-methyl-1H-1,2,3-triazol-4-yl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



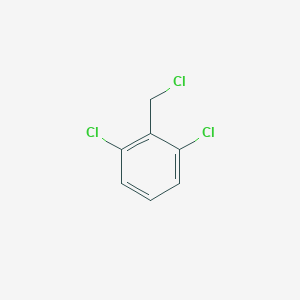
![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
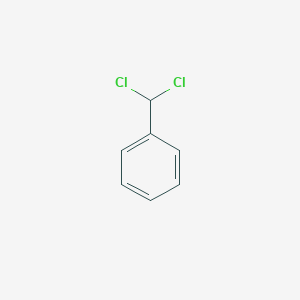
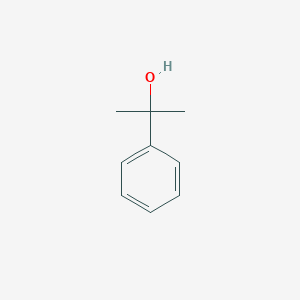
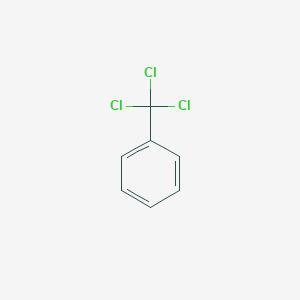
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
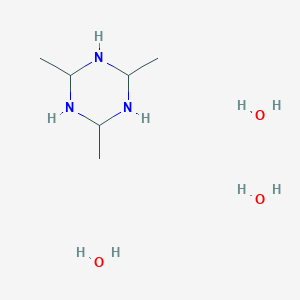
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
